molecular formula C11H8ClN3O3S B6239136 N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 2375271-26-2

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6239136
CAS No.: 2375271-26-2
M. Wt: 297.7
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Description

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the chloromethyl group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment of the N-(1,3-dioxaindan-5-yl) moiety: This step involves the reaction of the chloromethylated thiadiazole with 1,3-dioxaindan-5-amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, mild heating.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxaindan-5-yl)-5-methyl-1,3,4-thiadiazole-2-carboxamide
  • N-(1,3-dioxaindan-5-yl)-5-(bromomethyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(1,3-dioxaindan-5-yl)-5-(hydroxymethyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2375271-26-2

Molecular Formula

C11H8ClN3O3S

Molecular Weight

297.7

Purity

95

Origin of Product

United States

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